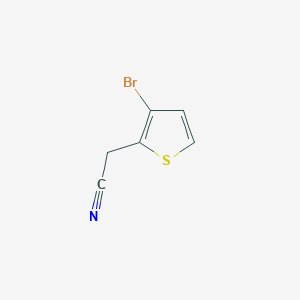

2-(3-bromothiophen-2-yl)acetonitrile

Description

2-(3-Bromothiophen-2-yl)acetonitrile (CAS: 71637-37-1) is a brominated thiophene derivative with the molecular formula C₆H₄BrNS. This compound features a thiophene ring substituted with a bromine atom at the 3-position and an acetonitrile group at the 2-position. Its structural uniqueness makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom enhances electrophilic substitution reactivity, while the nitrile group provides versatility for further functionalization via nucleophilic additions or cross-coupling reactions .

Properties

IUPAC Name |

2-(3-bromothiophen-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c7-5-2-4-9-6(5)1-3-8/h2,4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFLTPZWIVJXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in the presence of a solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-Bromothiophen-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.

Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiophene ring .

Scientific Research Applications

Organic Synthesis

2-(3-Bromothiophen-2-yl)acetonitrile serves as a versatile intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations:

- Substitution Reactions : The bromine atom can be replaced with other functional groups using nucleophiles such as organolithium reagents.

- Coupling Reactions : It can participate in cross-coupling reactions to form carbon-carbon bonds, crucial for building larger molecular frameworks.

Material Science

This compound is being explored for its potential in developing advanced materials:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic electronics, including transistors and solar cells.

- Dye-Sensitized Solar Cells : The compound's unique structure enhances light absorption and energy conversion efficiency.

| Application | Description |

|---|---|

| Organic Electronics | Used in the fabrication of organic semiconductors |

| Solar Cells | Incorporated into dye-sensitized solar cells for improved efficiency |

Biological Applications

Research indicates potential therapeutic uses of 2-(3-bromothiophen-2-yl)acetonitrile:

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.

- Antibacterial Properties : Certain derivatives exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Anticancer Activity

A series of experiments evaluated the compound's efficacy against different cancer cell lines. The results indicated that modifications to the core structure enhanced its cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 10 |

| HeLa (Cervical Cancer) | 12 |

Antibacterial Efficacy

The antibacterial properties were assessed through Minimum Inhibitory Concentration (MIC) tests:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 32 |

| E. coli | 64 |

| Bacillus subtilis | 16 |

These findings suggest that structural modifications can significantly impact biological activity, paving the way for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(3-bromothiophen-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to biological targets . The nitrile group can also interact with enzymes and receptors, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

- 2-(5-Bromothiophen-2-yl)acetonitrile (CAS: 71637-37-1): A regioisomer with bromine at the 5-position of the thiophene ring. This positional difference alters electronic properties, as evidenced by higher electron density at the 2-position due to bromine’s inductive effect .

- 2-(3-Bromo-4-fluorophenyl)acetonitrile (CAS: 501420-63-9): Replacing the thiophene ring with a fluorinated benzene ring reduces aromatic π-electron delocalization, leading to lower thermal stability (melting point: ~120°C vs. 147–153°C for thiophene derivatives) .

- 2-(3-Bromopyridin-4-yl)acetonitrile (CAS: 142892-31-7): Substitution with a pyridine ring introduces a basic nitrogen atom, enhancing coordination capabilities in metal-catalyzed reactions. Its dipole moment (calculated via DFT) is 4.2 D, compared to 3.8 D for the thiophene analogue, due to pyridine’s higher electronegativity .

Physical and Chemical Properties

Table 1 compares key physicochemical properties of 2-(3-bromothiophen-2-yl)acetonitrile with analogues:

Key Observations :

- Thiophene derivatives exhibit higher melting points than benzene analogues due to stronger intermolecular sulfur interactions.

- The HOMO-LUMO gap (a measure of kinetic stability) is narrower for pyridine derivatives, suggesting higher reactivity in electron-transfer processes .

Cross-Coupling Reactions

- Suzuki Coupling : 2-(3-Bromothiophen-2-yl)acetonitrile undergoes efficient Suzuki coupling with arylboronic acids, yielding biaryl products in >85% yield. In contrast, 2-(3-bromo-4-fluorophenyl)acetonitrile requires harsher conditions (Pd(OAc)₂, 100°C) due to fluorine’s electron-withdrawing effect .

- Nucleophilic Substitution : The nitrile group in 2-(3-bromothiophen-2-yl)acetonitrile facilitates nucleophilic additions (e.g., with hydrazine to form hydrazones), whereas pyridine analogues show preferential reactivity at the nitrogen site .

Electronic Properties

This distinction minimizes side reactions (e.g., hydrolysis) in thiophene-based systems.

Biological Activity

2-(3-Bromothiophen-2-yl)acetonitrile is a compound of interest due to its unique structure and potential biological activities. The presence of the brominated thiophene ring and the acetonitrile functional group suggests that this compound may interact with various biological targets, influencing enzyme activity and receptor binding. This article reviews the available literature on the biological activity of 2-(3-bromothiophen-2-yl)acetonitrile, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula for 2-(3-bromothiophen-2-yl)acetonitrile is C_7H_6BrNS, indicating the presence of a bromine atom and a nitrile group, which are significant for its chemical reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-bromothiophen-2-yl)acetonitrile exhibit promising anticancer properties. For instance, derivatives with thiophene rings have shown selective cytotoxicity against various cancer cell lines. A study reported that certain thiophene-based compounds inhibited cell viability in MDA-MB-231 breast cancer cells, suggesting an oxidative mechanism of action through Fenton reactions, which may also apply to 2-(3-bromothiophen-2-yl)acetonitrile .

Enzyme Inhibition

The nitrile functional group in 2-(3-bromothiophen-2-yl)acetonitrile may facilitate interactions with enzymes. Compounds containing similar structures have been evaluated for their ability to inhibit α-amylase and other enzymes related to metabolic disorders. The structure-activity relationship (SAR) studies indicate that modifications in substituents can significantly impact enzyme inhibition efficacy .

Antimicrobial Activity

Research has also explored the antimicrobial properties of thiophene derivatives. Some studies indicate that brominated thiophene compounds exhibit activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Synthesis and Evaluation

A notable study synthesized several thiophene derivatives, including 2-(3-bromothiophen-2-yl)acetonitrile, and evaluated their biological activities. The results demonstrated that these compounds could effectively inhibit tumor growth in vitro and showed low toxicity towards normal cells, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that the position of the bromine atom and the nature of substituents on the thiophene ring significantly influenced biological activity. For example, compounds with electron-withdrawing groups displayed enhanced anticancer activity compared to those with electron-donating groups .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Anticancer Activity (IC50 μM) | Enzyme Inhibition (α-amylase IC50 μM) |

|---|---|---|---|

| 2-(3-Bromothiophen-2-yl)acetonitrile | Structure | TBD | TBD |

| 2-(4-Chlorothiophen-2-yl)acetonitrile | Structure | 25 | 30 |

| 2-(4-Fluorothiophen-2-yl)acetonitrile | Structure | 20 | 35 |

Note: TBD indicates that specific values are yet to be determined in ongoing research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.